4-phenyl-5H-thiophen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-5H-thiophen-2-one is a heterocyclic compound that features a thiophene ring fused with a phenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . The unique structure of this compound makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5H-thiophen-2-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs multicomponent reactions that allow for the efficient formation of the thiophene ring. These methods are advantageous due to their high yields and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5H-thiophen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
4-phenyl-5H-thiophen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-phenyl-5H-thiophen-2-one involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and interact with cellular receptors. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2-phenylthiophene: A similar compound with a phenyl group attached to the second position of the thiophene ring.
5-phenylthiophene-2-carboxylic acid: A derivative with a carboxylic acid group at the second position.
Uniqueness
4-phenyl-5H-thiophen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
71023-09-1 |
---|---|
Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-phenyl-2H-thiophen-5-one |
InChI |
InChI=1S/C10H8OS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
MDJPAKZIEDXUFY-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)S1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(=CC(=O)S1)C2=CC=CC=C2 |
71023-09-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.